molecular formula HNO3 B076683 Deuterio nitrate CAS No. 13587-52-5

Deuterio nitrate

Cat. No. B076683
CAS RN: 13587-52-5
M. Wt: 64.019 g/mol
InChI Key: GRYLNZFGIOXLOG-DYCDLGHISA-N
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Description

Deuterio nitrate, involving deuterium, a stable hydrogen isotope, is not extensively covered in the context of isolated compounds in scientific literature. However, its studies generally intertwine with those on the solvation, synthesis, and reaction mechanisms involving nitrate ions in deuterated environments. Deuterated compounds are particularly used in vibrational spectroscopy studies to understand molecular interactions and structures due to their distinct isotopic effects (Yadav, Choudhary, & Chandra, 2017).

Synthesis Analysis

The synthesis of deuterated compounds typically involves the replacement of hydrogen atoms with deuterium. This can be achieved through various chemical reactions, such as the reductive deuteration of nitriles to produce α,α-dideuterio amines, a process that could be analogous to forming deuterated nitrates under specific conditions (Ding et al., 2018).

Molecular Structure Analysis

Molecular structure analysis in deuterated environments, like in the study of solvation shell structures, reveals that deuterium substitution impacts vibrational spectra and molecular interactions. Specifically, deuterium's presence affects the vibrational stretch frequencies and hydrogen bonding within nitrate solvation shells (Yadav, Choudhary, & Chandra, 2017).

Chemical Reactions and Properties

Chemical reactions involving deuterio compounds demonstrate isotopic effects, such as changes in reaction rates and mechanisms due to the substitution of hydrogen with deuterium. For instance, the solvolytic displacement of the nitrate group from benzyl nitrates in deuterated water shows kinetic alpha-deuterium effects, indicating a more ionic transition state compared to non-deuterated counterparts (Koshy & Robertson, 1974).

Physical Properties Analysis

Physical properties such as phase transitions, crystallization behavior, and solvation dynamics can be altered in deuterated compounds. The study of completely deuterated glycine silver nitrate (DGSN) revealed new polymorphic forms different from the non-deuterated version, indicating that deuteration significantly impacts crystal structures and physical properties (Chitra et al., 2013).

Chemical Properties Analysis

Deuteration affects chemical properties such as reactivity, stability, and isotope effects. The alpha-deuterium isotope effect in the displacement of nitrate groups from organic molecules in water showcases how deuteration changes chemical properties and reaction dynamics (Koshy & Robertson, 1974).

Scientific Research Applications

  • Environmental Studies : Deuterium oxide has been used as a tracer in environmental research to study solute movements, particularly in understanding nitrate leaching in aquifers. A study demonstrated that approximately 40 kg ha−1 yr.−1 of nitrate nitrogen were leached beyond root depth in chalk aquifers, which has implications for groundwater quality and agricultural practices (Wellings, 1984).

  • Chemical Analysis and Reaction Mechanisms : Deuterium has been instrumental in analyzing chemical reaction mechanisms. For instance, alpha-deuterium effects were studied for the solvolytic displacement of nitrate groups in various compounds, providing insights into reaction trends and mechanisms (Koshy & Robertson, 1974).

  • Hydrogen Isotope Separation : The isolation of deuterium from isotopic mixtures is a significant challenge in separation technology. A study reported a highly effective hydrogen isotope separation system using metal-organic frameworks (MOFs), achieving a high separation factor, demonstrating the potential for practical industrial usage (Kim et al., 2017).

  • Material Science and Semiconductor Research : Deuterium processing has been shown to reduce hot electron degradation in metal oxide semiconductor transistors, improving transistor lifetime significantly. This illustrates the potential of deuterium in enhancing the durability of semiconductor devices (Lyding, Hess, & Kizilyalli, 1996).

  • Climatology and Environmental Science : In climatology, deuterium concentration measurements in ice samples have been used to high-resolution date polar ice cores, offering a method to observe short-term variations in environmental factors (Dreschhoff, Jungner, & Laird, 2020).

  • Biomedical Applications : Deuterium oxide (2H2O) has been proposed as a tracer for blood flow and tissue perfusion in nuclear magnetic resonance (NMR) imaging. This application demonstrates the potential of deuterium in clinical diagnostics and research (Ackerman, Ewy, Becker, & Shalwitz, 1987).

Safety And Hazards

While specific safety data for deuterio nitrate is not available, it’s important to note that nitrates can pose risks. For example, they may intensify fire and be corrosive to metals . They can cause severe skin burns and eye damage, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Future research could focus on the synthesis and characterization of deuterio nitrate, as well as its potential applications. The study of deuterated compounds is an active area of research, with potential implications in various fields such as drug design and environmental science .

properties

IUPAC Name

deuterio nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYLNZFGIOXLOG-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929164
Record name (~2~H)Nitric acid
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Molecular Weight

64.019 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Deuterio nitrate

CAS RN

13587-52-5
Record name Nitric acid-d
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitric (2H)acid
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Record name (~2~H)Nitric acid
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Record name Nitric (2H)acid
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Synthesis routes and methods I

Procedure details

If nitric acid is added sequentially to an aqueous solution of glyoxal so that the nonoxidizing strong acid is kept at a concentration of 6 wt. % or higher in the reaction mixture, the reaction can proceed in a state wherein nitric acid is not present in the reaction solution in a concentration exceeding 1 wt. %, and an aqueous solution of glyoxylic acid having a final residual nitric acid concentration of 0.1 wt. % or below can be easily obtained. Thus, it is possible to omit the step of removing residual nitric acid, which step is conventionally required, and to use the aqueous solution of glyoxylic acid obtained by the process of the invention directly in further synthesis reactions.
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Synthesis routes and methods II

Procedure details

The reaction is carried out at the most desirable temperature, typically 20° to 70° C. If the concentration of the nonoxidizing strong acid is sufficient, the nitric acid concentration of the reaction solution can usually be maintained at 0.1 wt. % or lower when 50 wt. % nitric acid is gradually added (dropwise) to an aqueous solution of glyoxal. The total amount of nitric acid added can be a slight excess in relation to the theoretical amount (2/3 mole of nitric acid per mole of glyoxal). For example, 0.7 to 0.8 moles of nitric acid per one mole of glyoxal can be employed. When nitric acid is used in an excess amount, the nitric acid concentration of the reaction solution is increased slightly to about 0.5 wt. % at the end of the nitric acid addition, but the nitric acid concentration solution does not exceed 1 wt. %. The nitric acid concentration continues to decrease further after completion of the addition of nitric acid and usually reaches 0.005 to 0.03 wt. % in about one hour. Therefore, an aqueous solution of glyoxylic acid having a residual nitric acid concentration of 0.01 wt. % or below can be obtained without purification. In conventional nitric acid oxidation processes, the conversion of glyoxal is scarcely increased merely by adding nitric acid at about 40° C., even when the reaction is promoted by adding about 0.1 mole of sulfuric acid or hydrochloric acid, so that an aging step has generally been carried out by heating the reaction solution to about 80° C. after completion of the nitric acid addition. In this invention, by contrast, aging by heating is not necessary.
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Synthesis routes and methods III

Procedure details

8.7876 g of SnCl4.5H2O were dissolved in 100.0 ml of water, and, 2.1 ml of 12M HNO3 were added to obtain a solution with a molar ratio of HNO3 to SnCl4 being 1:1. 80 ml of the solution were put in a thermal bomb and the thermal bomb was heated in a high temperature oven at 150° C. for 12 h, and then cooled to room temperature and white precipitates formed. The precipitates were repeatedly washed with deionized water and filtrated with suction until no Cl- can be detected by a solution of AgNO3. The precipitates were then dried and put in a high temperature oven and the temperature of the oven was increased at a rate of 5° C./min to 200° C. to calcine the precipitates for 6 h and then cooled the oven at a rate of 5° C./min to room temperature to obtain SnO2 powders.
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Synthesis routes and methods IV

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The general procedure of Example 1 is repeated except that a piece of graphite felt is attached to the graphite cathode to enhance the cathode surface area. A solution containing 0.5 M nitric acid and 50 mM 1,4-phenylenediamine is charged to the catholyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 5.5 volts is applied. The catholyte is stirred under application of the current. A solution of 1.67 M hydroxylammonium nitrate and 0.50 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 85% for formation of hydroxylammonium nitrate is achieved.
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Synthesis routes and methods V

Procedure details

The general procedure of Example 8 is repeated except that a solution containing 1.0 M nitric acid and 70 ppm p-aminophenol is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 5 volts is applied. A solution of 1.26 M hydroxylammonium nitrate and 0.7 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 74% for formation of hydroxylammonium nitrate is achieved.
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